molecular formula C23H29ClN2O3 B044392 Cetirizine Ethyl Ester CAS No. 246870-46-2

Cetirizine Ethyl Ester

Numéro de catalogue: B044392
Numéro CAS: 246870-46-2
Poids moléculaire: 416.9 g/mol
Clé InChI: ASHQTVRYHSZGQY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cetirizine ethyl ester is an ester derivative of cetirizine, a second-generation antihistamine used to treat allergic rhinitis, dermatitis, and urticaria . Cetirizine itself is synthesized via a multi-step process starting from 4-chlorobenzhydryl chloride, involving reactions with ethyl piperazine-1-carboxylate and subsequent hydrolysis . The ethyl ester variant is primarily recognized as a process-related impurity or degradation product formed during drug formulation, particularly through esterification reactions between cetirizine's carboxylic acid group and alcohol-containing excipients (e.g., ethanol, sorbitol) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Cetirizine Ethyl Ester typically involves the esterification of cetirizine with ethanol. The process begins with the preparation of cetirizine, which is synthesized through a series of reactions starting from chlorobenzophenone. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Cetirizine Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium percarbonate.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

    Substitution: Alkyl halides, such as methyl iodide.

Major Products Formed:

Applications De Recherche Scientifique

Quality Control in Pharmaceutical Manufacturing

One of the primary applications of CEE lies in its role as a reference standard during the quality control of cetirizine formulations. During the synthesis of cetirizine, CEE can appear as an impurity. Researchers utilize CEE to detect and quantify its presence, ensuring that pharmaceutical products meet stringent quality standards. This application is crucial for maintaining the integrity and safety of marketed drugs.

Antihistaminic Activity

CEE exhibits antihistaminic properties similar to those of cetirizine by blocking H1 histamine receptors. This mechanism alleviates symptoms associated with allergic reactions, such as sneezing, rhinorrhea, and pruritus . Studies suggest that CEE may also possess anti-inflammatory properties, making it potentially beneficial for treating conditions that involve both allergies and inflammation.

Enhanced Bioavailability

Research indicates that CEE may offer improved pharmacokinetic properties compared to cetirizine, potentially enhancing its bioavailability and therapeutic effects. This characteristic makes it a candidate for developing new formulations aimed at improving drug delivery systems.

Drug Development and Metabolism Studies

CEE serves as a valuable tool in drug development research. By studying its behavior and metabolism, scientists can gain insights into the pharmacokinetics of related compounds. Although specific data on CEE's metabolism in humans is limited, understanding its metabolic pathways can inform the development of novel antihistamines or drugs with similar mechanisms of action.

Toxicology and Safety Profile

The safety profile of CEE appears favorable when compared to first-generation antihistamines. Research indicates lower sedation effects, making it suitable for long-term use in allergy management. Additionally, studies have explored interactions between CEE and other medications, particularly those affecting liver enzymes involved in drug metabolism (e.g., cytochrome P450). Such interactions could influence the efficacy and safety of concomitant therapies.

Comparative Studies with Other Antihistamines

Comparative studies have evaluated the efficacy and safety of CEE against other antihistamines like oxatomide and ketotifen. These studies often focus on conditions such as perennial allergic rhinitis in children, highlighting the potential advantages or disadvantages of using CEE over established treatments .

Efficacy in Allergic Conditions

Clinical trials have demonstrated the effectiveness of cetirizine (and by extension, its derivatives like CEE) in treating seasonal allergic rhinitis (SAR) and chronic spontaneous urticaria (CSU). For instance, randomized controlled trials have shown significant improvements in symptoms among patients treated with cetirizine compared to placebo groups .

Off-Label Uses

Emerging research suggests potential off-label uses for cetirizine formulations that may extend to conditions like androgenic alopecia or as adjunct therapy in anaphylaxis management . These findings warrant further investigation into the broader therapeutic applications of CEE.

Data Table: Comparison of this compound with Other Antihistamines

Property/CharacteristicThis compoundCetirizineOxatomideKetotifen
Antihistaminic ActivityYesYesYesYes
Anti-inflammatory EffectsPotentialLimitedLimitedLimited
Sedation RiskLowLowModerateModerate
FDA ApprovalNoYesYesYes

Mécanisme D'action

Cetirizine Ethyl Ester exerts its effects by selectively inhibiting peripheral histamine H1 receptors. This inhibition prevents the binding of histamine, a key mediator of allergic reactions, thereby reducing symptoms such as itching, swelling, and redness. The molecular targets include the H1 receptors on the surface of various cells, including mast cells and basophils .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Related Compounds

Structural and Chemical Properties

Cetirizine ethyl ester (CAS: 246870-46-2) shares a core structure with cetirizine but replaces the carboxylic acid group with an ethyl ester (–COOCH₂CH₃). Key comparisons with structurally analogous compounds are summarized below:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Group
Cetirizine 83881-52-9 C₂₁H₂₅ClN₂O₃ 388.89 Carboxylic acid (–COOH)
This compound 246870-46-2 C₂₃H₂₉ClN₂O₃ 417.95 Ethyl ester (–COOCH₂CH₃)
Cetirizine methyl ester 83881-46-3 C₂₂H₂₇ClN₂O₃ 402.90 Methyl ester (–COOCH₃)
Levothis compound C₂₃H₂₉ClN₂O₃ 417.95 Ethyl ester (levorotatory enantiomer)

Key Observations :

  • Chirality : Levocetirizine derivatives (e.g., levothis compound) are enantiomerically pure, whereas this compound is typically racemic .

Key Observations :

  • This compound exhibits the weakest binding affinity among the derivatives, likely due to steric hindrance from the ethyl group or reduced hydrogen bonding capacity .
  • Methyl esters and levocetirizine derivatives show enhanced interactions, suggesting structural modifications beyond esterification (e.g., chirality) significantly influence activity .

Stability and Pharmaceutical Relevance

  • Degradation Pathways: this compound forms via esterification in formulations containing alcohols (e.g., ethanol, glycerol) . This reaction is accelerated in oral solutions and drops, necessitating excipient compatibility studies .
  • Impurity Profile : In cetirizine hydrochloride tablets, ethyl ester and lactose ester are the predominant impurities, with levels correlating to formulation processes .
  • Synthetic Intermediates : Ethyl esters serve as intermediates in asymmetric synthesis of levocetirizine, highlighting their role in enantiomeric resolution .

Regulatory and Quality Control

This compound is classified as a "Related Compound A" per pharmacopeial standards (e.g., USP), requiring quantification limits below 0.1% in final products . Analytical methods such as HPLC are employed to monitor its presence, with specifications emphasizing control over excipient interactions .

Activité Biologique

Cetirizine Ethyl Ester (CEE) is a derivative of cetirizine, a widely used second-generation antihistamine. While CEE itself is not marketed as a drug, it holds significant interest in pharmacological research due to its structural similarities to cetirizine and its potential biological activities. This article delves into the biological activity of CEE, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C23H29ClN2O3C_{23}H_{29}ClN_2O_3. It is synthesized through the esterification of cetirizine with ethanol, typically using an acid catalyst. This process not only produces CEE but also highlights its role as a reference standard in quality control for cetirizine formulations.

CEE exhibits antihistaminic activity similar to that of cetirizine. Both compounds primarily function as selective antagonists of the H1 histamine receptor. This action is crucial for alleviating symptoms associated with allergic reactions such as hay fever and urticaria. The potency of CEE in blocking H1 receptors suggests it may possess enhanced pharmacological effects compared to cetirizine .

Pharmacodynamic Profile

  • H1 Receptor Binding Affinity : CEE shows a high affinity for peripheral H1 receptors, which contributes to its efficacy in managing allergic symptoms.
  • Anti-inflammatory Properties : Research indicates that CEE may also exhibit anti-inflammatory effects, potentially benefiting conditions characterized by inflammation alongside allergic responses .

Pharmacokinetics

Research on the pharmacokinetic properties of CEE is limited; however, insights can be drawn from studies on cetirizine:

  • Absorption : Cetirizine is rapidly absorbed with a peak plasma concentration reached approximately one hour post-administration. The bioavailability is high, with minimal first-pass metabolism.
  • Elimination : Cetirizine is primarily excreted unchanged in urine, suggesting a low potential for drug-drug interactions through hepatic pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of CEE and its implications in clinical settings:

  • Antihistaminic Activity : In comparative studies, cetirizine has shown superior efficacy in inhibiting histamine-induced wheal and flare responses compared to other antihistamines. Given its structural similarity, CEE is expected to exhibit comparable or enhanced effects .
  • Safety Profile : Both cetirizine and its derivatives, including CEE, are associated with a favorable safety profile. They are less sedating than first-generation antihistamines, making them suitable for long-term use in allergy management.
  • Drug Interaction Studies : Research indicates that CEE may interact with other medications metabolized by cytochrome P450 enzymes. Co-administration with alcohol or CNS depressants could enhance sedation effects, although CEE is classified as a non-sedating antihistamine .

Comparative Analysis

The following table summarizes key pharmacological properties and findings related to this compound compared to its parent compound:

PropertyCetirizineThis compound (CEE)
Molecular FormulaC21H25ClN2O3C_{21}H_{25}ClN_2O_3C23H29ClN2O3C_{23}H_{29}ClN_2O_3
H1 Receptor AffinityHighHigh
Anti-inflammatory ActivityYesYes
Sedative EffectsLowLow
BioavailabilityHighPotentially higher
MetabolismMinimal hepatic metabolismUnknown

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing cetirizine ethyl ester, and how can structural purity be validated?

this compound is synthesized via esterification of cetirizine carboxylic acid using ethanol under acidic or enzymatic catalysis. A key intermediate in cetirizine synthesis (see Scheme 52 in ref. 402) involves reacting 4-chlorobenzhydryl chloride with ethyl piperazine-1-carboxylate, followed by hydrolysis and esterification steps . Structural validation requires nuclear magnetic resonance (NMR) for functional group identification (e.g., ethyl ester peaks at δ 1.2–1.4 ppm for CH₃ and δ 4.1–4.3 ppm for CH₂) and mass spectrometry (MS) for molecular weight confirmation (expected m/z: 437.3 for [M+H]⁺). Purity can be assessed via reverse-phase HPLC with UV detection at 240 nm, using a C18 column and a mobile phase of acetonitrile:ammonium acetate buffer (pH 4.5) .

Q. How can chromatographic methods differentiate this compound from structurally similar impurities?

Optimized HPLC methods for cetirizine derivatives often employ Zorbax SB-Cyanopropyl or C18 columns with mobile phases adjusted for pH (3.5–5.0) and ion strength (10–50 mM ammonium acetate). For example, resolution between this compound and its methyl ester analogue (Levocetirizine Impurity I) is achieved by varying the acetonitrile percentage (e.g., 45–55% v/v) and flow rate (1.0–1.5 mL/min). Retention time shifts and peak symmetry analysis help distinguish degradation products, such as hydrolyzed carboxylic acid forms .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis and analysis of this compound?

Central composite design (CCD) and full factorial designs are effective for optimizing reaction parameters. For example, a 2³ factorial design can evaluate the effects of pH (A), ion strength (B), and acetonitrile percentage (C) on chromatographic resolution (response variable). Response surface methodology (RSM) identifies optimal conditions, such as pH 4.2, 30 mM ammonium acetate, and 50% acetonitrile, to maximize yield and minimize co-elution of impurities . Kinetic studies using Novozym® 435 lipase in non-aqueous media can further refine esterification efficiency under varying temperature (25–45°C) and substrate molar ratios .

Q. How do degradation pathways of this compound vary under stress conditions, and what analytical tools resolve contradictory stability data?

Forced degradation studies reveal this compound is stable in acidic conditions but degrades under oxidation (H₂O₂), alkaline hydrolysis (0.1 M NaOH), and UV light. Conflicting data on thermal stability (e.g., 60°C vs. 80°C) may arise from matrix effects in dosage forms. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products, such as cetirizine carboxylic acid (m/z 389.2) and hydroxylated derivatives. Discrepancies in degradation kinetics can be resolved using Arrhenius modeling to extrapolate shelf-life under ambient conditions .

Q. What role does this compound play in impurity profiling, and how is it quantified in pharmaceutical formulations?

As a process-related impurity (USP Reference Standard: Cetirizine Related Compound A), this compound is monitored using stability-indicating HPLC methods. Calibration curves (1–100 µg/mL) are constructed with this compound dihydrochloride (CAS 83881-46-3) as the reference standard. Method validation parameters include linearity (R² > 0.999), precision (%RSD < 2.0), and recovery (98–102%) in tablet formulations. Disintegration studies (e.g., 30-min ultrasonication in 60% acetonitrile) ensure complete extraction without inducing degradation .

Q. Methodological Notes

  • Synthesis Optimization : Use design-of-experiment (DoE) software (e.g., Design Expert) to model interactions between variables like catalyst concentration and reaction time .
  • Degradation Analysis : Combine accelerated stability testing (40°C/75% RH for 6 months) with high-resolution MS to trace degradation pathways .
  • Chromatographic Validation : Adhere to ICH Q2(R1) guidelines for LOD (0.1 µg/mL) and LOQ (0.3 µg/mL) determination using signal-to-noise ratios .

Propriétés

IUPAC Name

ethyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2O3/c1-2-29-22(27)18-28-17-16-25-12-14-26(15-13-25)23(19-6-4-3-5-7-19)20-8-10-21(24)11-9-20/h3-11,23H,2,12-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHQTVRYHSZGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431731
Record name AGN-PC-0CEFEN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246870-46-2
Record name (RS)-2-(2-(4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)acetic acid ethyl ester oxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246870462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AGN-PC-0CEFEN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 246870-46-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (RS)-2-(2-(4-((4-CHLOROPHENYL)PHENYLMETHYL)PIPERAZIN-1-YL)ETHOXY)ACETIC ACID ETHYL ESTER OXALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58Q9ZS6YEL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

10 gr. (0.035 mole) of 1-[(4-chlorophenyl)phenylmethyl]piperazine, 8.8 gr. of ethyl 2-chloroethoxyacetate, 0.4. gr. of tetrabutylammonium iodide and 50 ml. of triethylamine were introduced into a pressure vessel and treated as described in example 1. 13.2 gr. of ethyl [2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate is obtained (90.8% yield).
Quantity
0.035 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

10 gr. (0.035 mole) of 1-[(4-chlorophenyl)phenylmethyl]piperazine, 8.8 gr. (0.0525 mole) of ethyl 2-chloroethoxyacetate and 50 ml. of triethylamine were introduced into a pressure vessel. The mixture was stirred at 135° C. for 10 hours. It was cooled to 20° C. and filtered. The filtrate was evaporated and then distilled at 10 mbar pressure in order to remove the excess of the unreacted ethyl 2-chloroethoxyacetate. The oily residue obtained is sufficiently pure for the preparation of cetrizine by hydrolysis. The residue was purified over a silica gel chromatographic column. 13 gr. of ethyl [2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate is obtained as dark red oil (89.4% yield).
Quantity
0.035 mol
Type
reactant
Reaction Step One
Quantity
0.0525 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cetirizine Ethyl Ester
Reactant of Route 2
Reactant of Route 2
Cetirizine Ethyl Ester
Reactant of Route 3
Reactant of Route 3
Cetirizine Ethyl Ester
Reactant of Route 4
Reactant of Route 4
Cetirizine Ethyl Ester
Reactant of Route 5
Reactant of Route 5
Cetirizine Ethyl Ester
Reactant of Route 6
Reactant of Route 6
Cetirizine Ethyl Ester

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.